4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
CAS No.: 2549016-76-2
Cat. No.: VC11835877
Molecular Formula: C17H16F3N7
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549016-76-2 |
|---|---|
| Molecular Formula | C17H16F3N7 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C17H16F3N7/c18-17(19,20)13-3-1-4-21-16(13)26-9-7-25(8-10-26)14-11-15(23-12-22-14)27-6-2-5-24-27/h1-6,11-12H,7-10H2 |
| Standard InChI Key | HCUSFXUBXSMXRO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyrimidine backbone substituted at positions 4 and 6 with pyrazole and piperazine moieties, respectively. The piperazine ring connects to a 3-(trifluoromethyl)pyridine group, creating a conjugated system with distinct electronic properties .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆F₃N₇ |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F |
| Topological Polar Surface Area | 72.6 Ų |
The trifluoromethyl group (-CF₃) enhances lipophilicity (logP ≈ 2.8), while the piperazine moiety improves aqueous solubility (estimated 0.1 mg/mL in PBS) . X-ray crystallography of analogous compounds reveals a planar pyrimidine core with dihedral angles of 15–25° between substituents.
Synthetic Methodologies
Key Synthesis Pathways
Industrial-scale production typically employs a three-step sequence:
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Pyrimidine Core Formation
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Condensation of 4,6-dichloropyrimidine with 1H-pyrazole under Pd-catalyzed cross-coupling (Yield: 68–72%).
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Conditions: DMF, 110°C, 12 h, N₂ atmosphere.
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Piperazine Installation
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Final Purification
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Chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.
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Table 2: Optimized Reaction Conditions
Pharmacological Profile
Target Engagement
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to kinase domains, particularly JAK3 and EGFR mutants . The pyrimidine nitrogen atoms coordinate with catalytic lysine residues, while the CF₃ group stabilizes hydrophobic pockets.
Experimental Bioactivity
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Antiproliferative Activity: IC₅₀ = 1.8 μM against A549 lung carcinoma (72 h exposure) .
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Anti-inflammatory Effects: 62% TNF-α inhibition at 10 μM in RAW264.7 macrophages.
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Metabolic Stability: t₁/₂ = 4.7 h in human liver microsomes, superior to first-gen kinase inhibitors .
Table 3: Comparative Pharmacokinetics
| Parameter | This Compound | Imatinib |
|---|---|---|
| Oral Bioavailability | 41% | 28% |
| Plasma Protein Binding | 89% | 95% |
| CYP3A4 Inhibition | Moderate | Strong |
Material Science Applications
Optoelectronic Properties
The extended π-system exhibits broad absorption (λₐᵦₛ = 320 nm in CHCl₃) with a molar extinction coefficient ε = 12,400 M⁻¹cm⁻¹. Thin-film transistors fabricated with this compound demonstrate:
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Charge Carrier Mobility: 0.45 cm²/V·s
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On/Off Ratio: 10⁶
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Threshold Voltage: -12 V
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